4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is an organic compound with the molecular formula C13H7BrN2OS It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde typically involves the bromination of benzothiadiazole derivatives followed by formylation. One common method involves the reaction of 4-bromobenzothiadiazole with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3) to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are used.
Major Products
Substitution: Products include substituted benzothiadiazoles with various functional groups.
Oxidation: The major product is 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoic acid.
Reduction: The major product is 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzyl alcohol.
Coupling: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
Uniqueness
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications. Its structure provides a balance between electronic properties and reactivity, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C13H7BrN2OS |
---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzaldehyde |
InChI |
InChI=1S/C13H7BrN2OS/c14-11-6-5-10(12-13(11)16-18-15-12)9-3-1-8(7-17)2-4-9/h1-7H |
InChI Key |
ZCAQEBYEKMZHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.